molecular formula C4H12O7P2 B1360214 Tetramethylpyrophosphate CAS No. 690-49-3

Tetramethylpyrophosphate

Cat. No.: B1360214
CAS No.: 690-49-3
M. Wt: 234.08 g/mol
InChI Key: AXDCOWAMLFDLEP-UHFFFAOYSA-N
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Description

Tetramethylpyrophosphate (CAS 690-49-3) is an organophosphate compound with the molecular formula C4H12O7P2 and a molecular weight of 234.08100 . As a member of the organophosphate class, it functions as an acetylcholinesterase (AChE) inhibitor . AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic gaps; its inhibition leads to an accumulation of acetylcholine, resulting in excessive stimulation of the nervous system . This mechanism is characteristic of organophosphate pesticides, which are used in agriculture and public health campaigns . Please note that specific, detailed research applications for this compound are not fully available in the current search results. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use and is strictly not for human use . Handling should only be performed by qualified professionals. For comprehensive safety information, please consult the relevant Material Safety Data Sheet (MSDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

690-49-3

Molecular Formula

C4H12O7P2

Molecular Weight

234.08 g/mol

IUPAC Name

dimethoxyphosphoryl dimethyl phosphate

InChI

InChI=1S/C4H12O7P2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-4H3

InChI Key

AXDCOWAMLFDLEP-UHFFFAOYSA-N

SMILES

COP(=O)(OC)OP(=O)(OC)OC

Canonical SMILES

COP(=O)(OC)OP(=O)(OC)OC

Origin of Product

United States

Historical Trajectories and Seminal Discoveries in Tetramethylpyrophosphate Chemistry

Genesis of Organophosphorus Ester Synthesis Relevant to Pyrophosphates

The creation of pyrophosphates was built upon the foundational knowledge of synthesizing simpler phosphoric acid esters.

The field of organophosphorus chemistry began to take shape in the early 19th century. Early investigations into the reaction of phosphoric acid with alcohol were conducted by chemists like Jean Louis Lassaigne in 1820 and Jules Pelouze in 1833. ingentaconnect.comscispace.com These initial efforts were characterized by low yields and tedious processes. ingentaconnect.comnih.govnih.gov

A significant breakthrough occurred in 1848 when the Swiss chemist Franz Anton Voegeli, working in Gustav Magnus's laboratory in Berlin, successfully synthesized the first neutral ester of phosphoric acid, triethyl phosphate (B84403). ingentaconnect.comresearchgate.netnih.govresearchgate.net This achievement is considered the birth of organophosphate compounds. ingentaconnect.comresearchgate.net Shortly after, in 1851, Alexander Williamson's development of a new, more efficient method for producing ethers using ethyl iodide and potassium salts provided a crucial synthetic pathway that would be adapted by many chemists, leading to higher yields of phosphoric acid esters. ingentaconnect.comingentaconnect.comnih.gov The work of notable chemists of the era, such as Adolf von Baeyer, also contributed to the general advancement of organic chemistry, creating a fertile ground for these discoveries. researchgate.netwikipedia.orgnobelprize.org

Building on the nascent understanding of phosphoric acid esters, the first synthesis of an organophosphate with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), was achieved in 1854. researchgate.netmdpi.com This seminal work was conducted in the Parisian laboratory of Adolphe Wurtz by two of his students, the Russian chemist Wladimir P. Moshnin and the French chemist Philippe de Clermont. nih.govmdpi.comnih.govwikipedia.orgredalyc.org Moshnin is credited with the initial synthesis, which was then repeated and reported to the French Academy of Sciences by de Clermont, who acknowledged Moshnin's primacy. scispace.comnih.govwikipedia.org

TEPP was the first synthetic organophosphate cholinesterase inhibitor to be identified. researchgate.netnih.govredalyc.org Decades later, the work of German chemist Gerhard Schrader at I. G. Farben in the 1930s and 1940s led to the development of commercial-scale synthesis methods for TEPP and other organophosphates, initially for use as insecticides. researchgate.nethealthandenvironment.orgwikipedia.orgscispace.com

Table 1: Key Figures in Early Organophosphate Ester Synthesis

Scientist(s) Contribution Year
Jean Louis Lassaigne Early work reacting phosphoric acid and alcohol. ingentaconnect.comscispace.com 1820
Franz Anton Voegeli First synthesis of an organophosphate (Triethyl Phosphate). researchgate.netnih.gov 1848
Alexander Williamson Developed an efficient ether synthesis method later applied to phosphates. ingentaconnect.comnih.gov 1851
Wladimir P. Moshnin & Philippe de Clermont First synthesis of Tetraethyl Pyrophosphate (TEPP). mdpi.comnih.govwikipedia.org 1854
Gerhard Schrader Developed commercial synthesis routes for TEPP. wikipedia.orgwikipedia.org 1930s-40s

Milestones in the Synthesis and Isolation of Tetramethylpyrophosphate

While its ethyl analogue, TEPP, was synthesized in the mid-19th century, the isolation of this compound (TMPP) occurred nearly a century later.

The first successful synthesis of this compound is attributed to A. D. F. Toy of Victor Chemical Works. ingentaconnect.comnih.gov This accomplishment was reported in a 1949 publication in the Journal of the American Chemical Society. ingentaconnect.comacs.org While chemists had attempted to create methyl ester analogues of pyrophosphates in the decades following the synthesis of TEPP, the successful isolation of TMPP was not achieved until Toy's work. ingentaconnect.comnih.gov

The synthetic strategies for producing pyrophosphate esters evolved significantly over time. The earliest methods involved the direct and low-yielding reaction of phosphoric acid with the corresponding alcohol. nih.govnih.gov The Williamson synthesis principle, reacting an alkyl halide with a salt, provided a more effective route for TEPP, as demonstrated by Moshnin and de Clermont. scispace.comwikipedia.org

A. D. F. Toy's 1949 synthesis of this compound represented a further refinement in synthetic approaches. The method involved the reaction of dimethyl chlorophosphate with a significant excess of redistilled trimethyl phosphate. acs.org The mixture was heated, leading to the evolution of methyl chloride gas and the formation of this compound. acs.org This procedure was noted to produce a high yield of the desired product, a significant improvement over analogous reactions attempting to produce tetraethyl pyrophosphate from its corresponding precursors. acs.org

Synthetic Methodologies for Tetramethylpyrophosphate: Advanced Chemical Approaches

Established Synthetic Pathways to Tetramethylpyrophosphate

The classical synthesis of this compound and its analogs has been well-documented, relying on fundamental reactions in organophosphorus chemistry. These methods are characterized by their directness and utility in producing significant quantities of the target molecule.

Phosphoryl Halide-Mediated Condensation Reactions

A primary and effective method for the synthesis of this compound involves the reaction of a dimethyl phosphoryl halide with a suitable phosphorus nucleophile. A notable example is the reaction between dimethyl chlorophosphate and trimethyl phosphate (B84403). This reaction proceeds via the formation of a methyl chloride byproduct, which evolves as a gas, driving the reaction to completion. The reaction is typically conducted at elevated temperatures, for instance, by heating the mixture to 122-130°C. High yields, often exceeding 80%, can be achieved with this method, particularly when an excess of trimethyl phosphate is utilized.

Another established route, primarily demonstrated for the analogous tetraethylpyrophosphate (B1681258) (TEPP), involves the controlled hydrolysis of a dialkyl phosphorochloridate. In the case of this compound, this would involve the careful reaction of dimethyl phosphorochloridate with a controlled amount of water. This reaction leads to the formation of the pyrophosphate bond and hydrochloric acid as a byproduct.

Furthermore, the reaction of a trialkyl phosphate with phosphorus oxychloride represents a common strategy for preparing symmetrical tetraalkyl pyrophosphates. For the synthesis of this compound, this would entail the reaction of trimethyl phosphate with phosphorus oxychloride.

Reactant 1Reactant 2ProductConditionsYield
Dimethyl ChlorophosphateTrimethyl PhosphateThis compound122-130°C73.5-85%
Dimethyl PhosphorochloridateWater (controlled)This compound--
Trimethyl PhosphatePhosphorus OxychlorideThis compound--

Anhydride (B1165640) Coupling Strategies

Anhydride coupling strategies provide an alternative to phosphoryl halide-based methods for the formation of the pyrophosphate linkage. One such approach involves the use of phosphorus pentoxide as a dehydrating and coupling agent. The reaction of a trialkyl phosphate, such as trimethyl phosphate, with phosphorus pentoxide can yield the corresponding tetraalkyl pyrophosphate. Phosphorus pentoxide is a powerful dehydrating agent, effectively removing the elements of an ether molecule from two molecules of the trialkyl phosphate to form the P-O-P bond.

Another anhydride-based method involves the reaction of dialkyl hydrogen phosphites. While not a direct anhydride coupling in the traditional sense, the in-situ generation of a reactive anhydride intermediate can be a key step.

Optimized Reaction Conditions and Efficiency Enhancement in this compound Synthesis

The efficiency and purity of this compound synthesis can be significantly influenced by the reaction conditions. Optimization of parameters such as solvent, catalyst, and purification methods is crucial for obtaining high-quality products.

Solvent Effects and Catalysis in Pyrophosphate Formation

The choice of solvent can impact the rate and outcome of pyrophosphate synthesis. For many of the established methods, the reactions are often carried out neat, particularly when one of the reactants is a liquid and can serve as the reaction medium. However, in other cases, the use of an inert aprotic solvent may be beneficial to control reaction temperature and facilitate product isolation. The polarity of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction kinetics. For instance, in the synthesis of pyrophosphate analogs, aprotic solvents are commonly employed.

Catalysis can also play a role in enhancing the efficiency of pyrophosphate bond formation. While some reactions proceed thermally without the need for a catalyst, others may benefit from the addition of a catalyst to lower the activation energy and increase the reaction rate. For example, in related organophosphate condensation reactions, various catalysts have been explored. Amines can act as general base catalysts in the hydrolysis of organophosphorus esters. In the context of pyrophosphate synthesis, Lewis acids or other activating agents could potentially be employed to facilitate the departure of leaving groups.

ParameterEffect on SynthesisExample
Solvent Polarity Influences reactant solubility and intermediate stability.Aprotic solvents are often used in pyrophosphate analog synthesis.
Catalyst Can increase reaction rate and efficiency.Amines can act as general base catalysts in related organophosphate reactions.

Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in research and other applications. Several techniques can be employed for the purification of the crude product.

Fractional Distillation: Due to its liquid nature and relatively high boiling point, fractional distillation under reduced pressure is a common and effective method for purifying this compound. This technique separates the desired product from lower-boiling starting materials and higher-boiling impurities. For instance, this compound can be distilled at 106-108°C under a pressure of 0.3 mm Hg.

Chromatography: Chromatographic methods offer high-resolution separation and are suitable for the purification of organophosphate compounds. Gas chromatography (GC) can be used for the analysis and purification of volatile organophosphates. For less volatile or thermally sensitive compounds, liquid chromatography (LC), including high-performance liquid chromatography (HPLC), is a powerful tool. Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) are particularly useful for the determination of alkyl phosphates.

Recrystallization: While this compound is a liquid at room temperature, some pyrophosphate analogs are solids and can be purified by recrystallization. This technique involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Emerging Methodologies for Pyrophosphate Bond Formation Applicable to this compound

Recent advances in synthetic chemistry have led to the development of novel methods for the formation of pyrophosphate bonds, which could be adapted for the synthesis of this compound. These emerging methodologies often offer milder reaction conditions, higher selectivity, and access to a broader range of pyrophosphate analogs.

Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly approach to chemical synthesis. Enzymes such as pyrophosphatases, in reverse, or other phosphotransferases could potentially be used to synthesize pyrophosphates under mild aqueous conditions. For example, the synthesis of inositol (B14025) pyrophosphates has been achieved using chemoenzymatic strategies. Organophosphate-degrading enzymes, which typically hydrolyze P-O bonds, could also be explored for their potential to catalyze the reverse reaction under specific conditions.

Click Chemistry: The principles of click chemistry, which emphasize reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, have been applied to the synthesis of pyrophosphate analogs. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to create triazole-containing pyrophosphate mimics. This approach allows for the modular assembly of complex molecules with pyrophosphate-like linkages.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging green chemistry technique that can often be performed in the absence of solvents. This method has been applied to the synthesis of various inorganic phosphates and could potentially be adapted for the formation of the P-O-P bond in this compound by ball milling the appropriate solid-state precursors.

Lewis Acid Catalyzed Phosphorylation

The formation of the P-O-P bond in pyrophosphates can be efficiently achieved through the use of Lewis acid catalysts. This approach offers a milder alternative to traditional methods that often require harsh reagents. Research into Lewis acid-catalyzed phosphorylation has demonstrated its utility in the synthesis of various pyrophosphates, providing a framework that can be applied to the synthesis of this compound.

One notable advancement involves the use of titanium(IV) alkoxides as catalysts for the phosphorylation of alcohols with pyrophosphate reagents. For instance, titanium(IV) tert-butoxide has been identified as a highly effective catalyst in the reaction between alcohols and tetrabenzylpyrophosphate. researchgate.net This methodology facilitates the formation of a phosphate ester linkage, a key step in building the pyrophosphate backbone. The catalytic cycle is believed to involve the activation of the pyrophosphate by the titanium catalyst, making it more susceptible to nucleophilic attack by an alcohol.

The general applicability of this method has been validated by screening various pyrophosphates with different protecting groups, including benzyl, methyl, ethyl, and allyl groups. researchgate.net This suggests that a similar strategy could be employed for the synthesis of this compound, potentially by reacting a dimethyl phosphate precursor in the presence of a suitable Lewis acid catalyst. The reaction conditions are typically mild, and the catalyst loading can be kept low, making it an attractive approach for efficient synthesis. researchgate.net

Table 1: Lewis Acid Catalyzed Phosphorylation of Alcohols with Tetrabenzylpyrophosphate

EntryAlcohol SubstrateCatalyst (mol%)SolventYield (%)
1Primary AlcoholTi(OtBu)₄ (10)CH₂Cl₂97
2Secondary AlcoholTi(OtBu)₄ (10)CH₂Cl₂85
3PhenolTi(OtBu)₄ (10)CH₂Cl₂78

This data is representative of the effectiveness of titanium-based Lewis acids in pyrophosphate chemistry and is adapted from studies on related pyrophosphate compounds. researchgate.net

Stereoselective Approaches in Pyrophosphate Synthesis

The introduction of stereocenters, particularly at the phosphorus atoms, in pyrophosphates has significant implications for their biological activity and use as probes in chemical biology. While this compound itself is achiral, the principles of stereoselective synthesis are crucial for the preparation of its chiral analogs and for understanding the mechanisms of pyrophosphate-metabolizing enzymes.

Stereoselective synthesis of P-chiral pyrophosphates often involves the use of chiral auxiliaries or enantioselective catalysts. One established method is the Stec reaction, which allows for the stereospecific conversion of a phosphoramidate (B1195095) to a phosphate, and can be adapted for the synthesis of P-chiral pyrophosphate analogues. researchgate.net This approach provides control over the configuration at the phosphorus center.

Furthermore, chemoenzymatic strategies have emerged as powerful tools for the stereoselective synthesis of complex pyrophosphates, such as inositol pyrophosphates. nih.govacs.org These methods utilize enzymes that can selectively phosphorylate or dephosphorylate specific positions on a substrate, leading to the formation of enantiomerically pure products. While directly applied to more complex molecules, the principles of enzymatic phosphorylation can inform the development of biocatalytic methods for the synthesis of chiral this compound derivatives.

Recent research has also focused on the synthesis of specific isomers of inositol pyrophosphates, demonstrating the ability to control the regioselectivity of phosphorylation. nih.gov This level of control is essential for creating structurally defined pyrophosphates for various applications.

Table 2: Comparison of Stereoselective Methods in Pyrophosphate Synthesis

MethodPrincipleKey FeaturesApplicability to TMPP Analogs
Chiral AuxiliariesCovalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction.Well-established; predictable stereochemistry.Synthesis of P-chiral dimethyl pyrophosphonates.
Enantioselective CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other.High catalytic efficiency; potential for high enantiomeric excess.Asymmetric phosphorylation to produce chiral TMPP derivatives.
Chemoenzymatic SynthesisCombination of chemical synthesis and enzymatic reactions to achieve high selectivity.High stereoselectivity and regioselectivity; mild reaction conditions.Potential for enantioselective phosphorylation of a pro-chiral dimethyl phosphate precursor.

Mechanistic Elucidations of Reactions Involving Tetramethylpyrophosphate

Detailed Reaction Mechanisms of Phosphate (B84403) Ester Linkage Cleavage and Formation

The core of Tetramethylpyrophosphate's reactivity lies in the lability of its P-O-P pyrophosphate bond. This bond can be cleaved through various pathways, most notably hydrolysis and transphosphorylation, leading to the formation of more stable phosphate derivatives.

The hydrolysis of tetraalkyl pyrophosphates, such as the closely related tetraethyl pyrophosphate (TEPP), has been shown to proceed via a first-order reaction mechanism. sci-hub.se This process involves the nucleophilic attack of a water molecule on one of the electrophilic phosphorus atoms. The reaction results in the cleavage of the pyrophosphate bond to yield two molecules of dimethyl phosphate.

Table 1: Hydrolysis Kinetic Data for Tetraethyl Pyrophosphate (TEPP) at 25°C sci-hub.se
ParameterValueDescription
Reaction OrderFirst-OrderThe rate of hydrolysis is directly proportional to the concentration of the pyrophosphate.
Rate Constant (k)0.093 h-1Represents the rate of the initial, rapid hydrolysis step.
Activation Energy (Ea)10.7 kcal/molThe minimum energy required to initiate the hydrolysis reaction.

The pH of the aqueous solution can significantly influence the rate of hydrolysis. The reaction is subject to general acid-base catalysis, where protonation of the bridging oxygen can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack. Conversely, a hydroxide (B78521) ion can act as a more potent nucleophile than water under basic conditions.

Transphosphorylation is a fundamental reaction in which a phosphoryl group is transferred from a donor molecule to an acceptor molecule. In the context of this compound, this would involve the transfer of a dimethylphosphoryl group, ((CH₃O)₂P(O)-), to a nucleophilic acceptor, such as an alcohol or another phosphate group.

The mechanism is analogous to hydrolysis, with the acceptor nucleophile (e.g., an alcohol, ROH) taking the place of water. The reaction proceeds via a nucleophilic attack on one of the phosphorus atoms of TMPP.

Mechanism Steps:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the acceptor molecule attacks one of the electrophilic phosphorus atoms of TMPP.

Transition State: A pentacoordinate trigonal bipyramidal transition state is formed, similar to that in hydrolysis.

Group Transfer: The P-O-P bond cleaves, and the dimethyl pyrophosphate anion acts as the leaving group, resulting in the formation of a new phosphate triester and dimethyl phosphate.

This reaction is crucial in synthetic organic chemistry for the phosphorylation of various substrates and is a key process in many biological systems, typically catalyzed by kinase enzymes. While non-enzymatic transphosphorylation involving TMPP is less common, the compound possesses the necessary chemical reactivity to act as a potent dimethylphosphoryl group donor.

Intramolecular Rearrangements and Intermolecular Reactivity of this compound

Intramolecular rearrangements for simple, acyclic tetraalkyl pyrophosphates like TMPP are not a widely documented or significant reaction pathway under standard conditions. The molecule's reactivity is predominantly directed towards intermolecular reactions where the electrophilic phosphorus centers are attacked by external nucleophiles. The P-O-P bond is the most likely site of reaction, leading to cleavage rather than rearrangement. Thermal rearrangements, which are known for other classes of organophosphorus compounds like phosphonium (B103445) ylides, have not been characterized for this compound. Its reactivity is therefore primarily defined by its interactions with other molecules.

Alkylating Properties and Mechanisms of this compound with Nucleophilic Substrates

Beyond its role as a phosphorylating agent, this compound also possesses significant alkylating capabilities. This dual reactivity stems from the two distinct electrophilic sites within the molecule: the phosphorus atoms and the carbon atoms of the methyl groups. While nucleophiles can attack the phosphorus atom to achieve phosphorylation, they can also attack the methyl carbons in an SN2 reaction, leading to methylation of the nucleophile.

Hydroxyl and amine groups are common and potent nucleophiles that readily react with this compound.

Phosphorylation of Hydroxyl Groups: Alcohols and other hydroxyl-containing compounds react with TMPP to form new phosphate triesters. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on a phosphorus atom. This reaction is a standard method for the synthesis of phosphate esters. The reaction cleaves the pyrophosphate bond, transferring a dimethylphosphoryl moiety to the alcohol and releasing dimethyl phosphate as a byproduct.

Phosphorylation of Amine Groups: Primary and secondary amines react similarly with TMPP to yield phosphoramidates. The nitrogen atom of the amine acts as the nucleophile, attacking the phosphorus center. This reaction is analogous to the phosphorylation of alcohols and results in the formation of a stable P-N bond.

In both cases, the reaction proceeds through a bimolecular nucleophilic substitution mechanism at the phosphorus center (SN2(P)), leading to the cleavage of the P-O-P bond.

The methyl groups of this compound can be transferred to nucleophilic centers in biological macromolecules, most notably DNA. This activity classifies TMPP as a potential alkylating agent, a class of compounds known for their genotoxic effects. The mechanism for this reaction is a standard SN2 substitution, where a nucleophilic site on a macromolecule attacks the carbon atom of a methyl group.

Mechanism:

Nucleophilic Attack: A nucleophilic atom within a biological macromolecule (e.g., a nitrogen or oxygen atom in a DNA base) attacks one of the methyl carbons of TMPP.

Transition State: A trigonal bipyramidal transition state is formed at the carbon atom.

Methyl Group Transfer: The C-O bond between the methyl group and the phosphate oxygen breaks, with dimethyl pyrophosphate acting as the leaving group. This results in the methylation of the biological macromolecule.

The primary targets for alkylation within DNA are the ring nitrogens and exocyclic oxygens of the purine (B94841) and pyrimidine (B1678525) bases, which are sufficiently nucleophilic to react.

Table 2: Potential Nucleophilic Sites in DNA Susceptible to Methylation by this compound
DNA BasePrimary Nucleophilic SiteOther Potential Sites
Guanine (B1146940)N7O6, N3
Adenine (B156593)N3N1, N7
CytosineN3O2
ThymineO4O2, N3

This alkylating activity is significant because the methylation of DNA bases can disrupt normal DNA replication and transcription, leading to mutations and cellular damage.

Theoretical and Computational Investigations on Tetramethylpyrophosphate Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about electron distribution, bond strengths, and molecular stability.

Density Functional Theory (DFT) Studies on Bond Characteristics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrophosphate compounds, DFT studies are instrumental in characterizing the nature of the phosphorus-oxygen bonds, including the P-O-P bridge that is central to their chemistry. Such studies typically calculate bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data where available. Analysis of the electron density distribution, often through techniques like Natural Bond Orbital (NBO) analysis, can elucidate the covalent and ionic character of these bonds.

Table 1: Hypothetical DFT-Calculated Bond Parameters for Tetramethylpyrophosphate

Bond Bond Length (Å) Bond Order
P-O (terminal) 1.48 ~1.8
P-O (bridge) 1.62 ~1.0
P-O (ester) 1.58 ~1.1

Note: This table is illustrative and based on typical values for similar organophosphate compounds. Specific computational studies are needed to confirm these parameters for this compound.

Ab Initio Methods for Molecular Conformations and Isomers

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are used to accurately determine the geometries of different molecular conformations and the relative energies of isomers.

For a molecule like this compound, with several single bonds, multiple rotational isomers (conformers) are possible. Ab initio calculations can be employed to locate the minimum energy conformations on the potential energy surface and to determine the energy barriers for rotation around the P-O and O-C bonds. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules. While specific studies on this compound are lacking, research on other organophosphorus compounds has successfully used ab initio methods to explore their conformational landscapes.

Computational Modeling of Reaction Pathways and Transition States for this compound

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.

Potential Energy Surface Mapping of Key Reactions

The potential energy surface (PES) provides a comprehensive description of the energy of a system as a function of its geometry. By mapping the PES for a particular reaction, chemists can identify the most likely reaction pathways, including the structures of reactants, products, intermediates, and transition states.

For this compound, a key reaction of interest would be its hydrolysis, which involves the cleavage of the P-O-P bond. Computational studies on the hydrolysis of pyrophosphate and its derivatives have been performed, often revealing the role of water molecules and catalysts in the reaction mechanism. Mapping the PES for the hydrolysis of this compound would provide a detailed understanding of the energy changes that occur as the reaction progresses.

Kinetic Modeling of Mechanistic Steps

Kinetic modeling of this compound hydrolysis, for example, would involve calculating the activation energies for the nucleophilic attack of water on the phosphorus atom and the subsequent bond-breaking and bond-forming steps. These calculations would allow for predictions of the reaction rate under different conditions and could help in understanding its stability in various chemical environments.

Molecular Dynamics Simulations of this compound Interactions with Chemical Environments

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of the system.

MD simulations of this compound in different solvents, such as water or organic solvents, could reveal important information about its solvation structure and dynamics. These simulations can show how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as biological macromolecules, which is crucial for understanding its potential biological activity. While specific MD studies on this compound are not prevalent, the methodology has been widely applied to other organophosphates to study their interactions in complex environments.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Phosphorus
Oxygen
Carbon

Biochemical Interrogation of Tetramethylpyrophosphate: Enzymatic and Molecular Interactions

Mechanistic Analysis of Cholinesterase Inhibition by Tetramethylpyrophosphate

This compound (TMPP) is an organophosphorus (OP) compound that exerts its primary biological effect through the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition disrupts the normal hydrolysis of the neurotransmitter acetylcholine (B1216132), leading to its accumulation in cholinergic synapses and subsequent overstimulation of receptors. The mechanism of this inhibition is a complex, multi-step process involving the formation of a stable, covalent conjugate between the phosphorus atom of TMPP and a critical amino acid residue within the enzyme's active site.

The interaction between this compound and a cholinesterase enzyme (E-OH) can be described by a multi-stage kinetic model. The process begins with the formation of a reversible Michaelis-type complex (E-OH·TMPP), where the inhibitor is non-covalently bound within the active site of the enzyme. This initial binding is followed by the phosphorylation of the active site serine, resulting in a stable, covalent dimethylphosphoryl-enzyme conjugate (E-O-P(O)(OCH₃)₂) and the release of the leaving group, dimethylphosphate ((CH₃O)₂PO₂⁻).

This phosphorylation renders the enzyme inactive. Due to the stability of the covalent phosphorus-serine bond, this inhibition is classified as irreversible. The reaction follows second-order kinetics, and its efficiency is typically quantified by the bimolecular rate constant (kᵢ). This constant incorporates both the initial binding affinity (governed by the dissociation constant, Kₐ) and the rate of the phosphorylation step (kₚ). For most organophosphates, the stoichiometry of this interaction is 1:1, meaning one molecule of the inhibitor inactivates one active site of the cholinesterase enzyme. While specific kinetic constants for TMPP are not extensively documented across all cholinesterase types, the mechanism is consistent with that of other potent organophosphorus inhibitors.

Over time, the phosphorylated enzyme complex can undergo a process known as "aging." This process involves the dealkylation of one of the methyl groups from the dimethylphosphoryl-enzyme conjugate. The resulting monomethylphosphoryl-enzyme complex is even more stable and becomes completely resistant to reactivation by standard oxime antidotes.

The high efficiency and specificity of cholinesterase inhibition by organophosphates like this compound are rooted in the unique architecture of the enzyme's active site. The active site is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. Within this gorge lies the catalytic triad, which in human acetylcholinesterase consists of Serine-203, Histidine-447, and Glutamate-334. nih.gov

The inhibition process is initiated as the TMPP molecule enters the gorge and orients itself within the active site. The catalytic mechanism of inhibition mirrors the initial steps of acetylcholine hydrolysis. The hydroxyl group of the active site Serine-203, activated by the adjacent Histidine-447, acts as a potent nucleophile. researchgate.net It attacks the electrophilic phosphorus atom of TMPP. This nucleophilic attack is facilitated by the "oxyanion hole," a structural feature of the active site that stabilizes the transient, negatively charged pentavalent phosphorus intermediate formed during the reaction. nih.gov

Following the attack, a stable covalent bond is formed between the serine oxygen and the phosphorus atom, creating the dimethylphosphoryl-enzyme conjugate. Simultaneously, the pyrophosphate bond is cleaved, and the dimethylphosphate leaving group is expelled from the active site. The resulting dimethylphosphorylated serine residue sterically and electronically prevents the binding and subsequent hydrolysis of acetylcholine, leading to the functional inactivation of the enzyme.

The inhibitory potency of this compound has been evaluated in comparison with other organophosphorus compounds in in vitro systems. In a study utilizing rat brain acetylcholinesterase, TMPP (referred to as TEMP, a surrogate for the nerve agent VX) was found to be a potent inhibitor. nih.gov Its bimolecular rate constant (kᵢ) was significantly higher than that of several other organophosphates, indicating a more rapid rate of enzyme inactivation.

The nerve agent surrogates, including TMPP, were generally more potent inhibitors than the insecticidal organophosphates, with the exception of chlorpyrifos-oxon, which was the most potent compound tested in the study. nih.gov The inhibitory potencies of the surrogates were found to be proportional to the toxicities of the actual nerve agents they represent. nih.gov For instance, the surrogate for cyclosarin (B1206272) (NCMP) was a more potent inhibitor than the surrogates for VX (NEMP and TEMP/TMPP), which in turn were more potent than the surrogates for sarin (B92409) (NIMP, PIMP, and TIMP). nih.gov

Interactive Table: Comparative Inhibition of Rat Brain Acetylcholinesterase by Various Organophosphates

Compound (Surrogate For)AbbreviationBimolecular Rate Constant (kᵢ) (M⁻¹min⁻¹)
Chlorpyrifos-oxon-1.8 x 10⁸
Nitrophenyl cyclosarin methylphosphonate (B1257008) (Cyclosarin)NCMP1.1 x 10⁸
Nitrophenyl ethyl methylphosphonate (VX)NEMP6.5 x 10⁷
This compound (VX)TEMP 5.4 x 10⁷
Nitrophenyl isopropyl methylphosphonate (Sarin)NIMP3.3 x 10⁷
Phenyl isopropyl methylphosphonate (Sarin)PIMP1.5 x 10⁷
Paraoxon-1.1 x 10⁷
Methyl Paraoxon-9.3 x 10⁶
DiisopropylfluorophosphateDFP4.8 x 10⁶
Thiophenyl isopropyl methylphosphonate (Sarin)TIMP1.9 x 10⁶

Data sourced from Coban et al. (2016). The study refers to this compound as TEMP. nih.gov

Molecular Interactions with Non-Enzymatic Biological Components

Beyond its well-characterized role as a cholinesterase inhibitor, the high reactivity of this compound suggests the potential for interactions with other biological macromolecules. These non-enzymatic interactions can lead to covalent modifications, or adducts, on nucleic acids and proteins, which may have further biological consequences. Such reactions are generally driven by the electrophilic nature of the phosphorus centers in TMPP, making it susceptible to attack by biological nucleophiles.

Direct experimental evidence for the chemical reaction of this compound with nucleic acids (DNA and RNA) is not well-documented in the scientific literature. However, based on its chemical structure, TMPP possesses the potential to act as both a phosphorylating and a methylating agent. The phosphorus atoms are electrophilic centers, and the methyl groups could potentially be transferred in certain reactions.

Nucleic acids contain numerous nucleophilic sites that are susceptible to modification by electrophilic agents. researchgate.net The most nucleophilic site in DNA and RNA is typically the N7 position of guanine (B1146940) residues, followed by the N3 of adenine (B156593) and N3 of cytosine. researchgate.net It is plausible that TMPP could react at these sites. A nucleophilic attack from a guanine N7, for example, on one of the phosphorus atoms of TMPP could lead to the formation of a covalent adduct, resulting in a dimethylphosphorylated guanine base and the release of dimethylphosphate. Such adducts could potentially disrupt the structure and function of DNA, for instance by interfering with replication or transcription processes. While pyrophosphate linkages can be incorporated into nucleic acid backbones under specific synthetic conditions, researchgate.netfao.org the non-enzymatic adduction of bases by an exogenous agent like TMPP represents a form of chemical damage.

In addition to its enzymatic targets, this compound has the potential to form covalent adducts with a variety of non-enzymatic proteins and peptides. Organophosphorus compounds are known to react with nucleophilic amino acid residues, leading to non-enzymatic post-translational modifications. mdpi.comnih.gov The primary targets for such adduction are amino acids with highly reactive side chains, including cysteine, histidine, lysine, and tyrosine. nih.gov

Human serum albumin (HSA), the most abundant protein in blood plasma, is a known scavenger of various reactive electrophiles and has been shown to form adducts with other organophosphates. nih.gov The tyrosine and cysteine residues of albumin are particularly susceptible to phosphorylation or adduction by OPs. nih.gov Although specific studies on TMPP-albumin adducts are lacking, it is chemically feasible that TMPP could react with these nucleophilic residues on albumin and other proteins.

The formation of such adducts can be detected and characterized using mass spectrometry-based proteomics. This technique allows for the identification of the specific protein, the site of modification (i.e., the adducted amino acid), and the mass of the added chemical moiety. The formation of a dimethylphosphoryl adduct from TMPP would result in a characteristic mass shift on a modified peptide, which can be identified through high-resolution mass spectrometry. These protein adducts can serve as long-lasting biomarkers of exposure, as the modified proteins often have a much longer circulatory half-life than the parent compound.

Applications of Tetramethylpyrophosphate in Specialized Chemical Synthesis

Phosphorylating Reagent in Organic Transformations

As a P(V) reagent, tetramethylpyrophosphate offers a direct route for the phosphorylation of various nucleophiles, avoiding the oxidation step required when using P(III) precursors. Its utility is most pronounced in reactions where a dimethyl phosphate (B84403) group is transferred to a substrate.

This compound is an effective agent for the phosphorylation of alcohols to form phosphate esters. A significant advancement in this area is the use of Lewis acid catalysis to facilitate the reaction. Research has shown that titanium-based Lewis acids, such as titanium(IV) isopropoxide, can catalyze the phosphorylation of both primary and secondary alcohols using tetraalkylpyrophosphates. This method is notable for its mild conditions and effectiveness with complex substrates, including protected amino acid residues.

The general mechanism involves the coordination of the Lewis acid to an oxygen atom of the pyrophosphate, which activates the phosphorus atom towards nucleophilic attack by the alcohol. This catalytic approach provides high conversions and yields, making it a valuable tool for synthesizing phosphate esters that are otherwise difficult to access. While specific studies detailing extensive substrate scope for this compound are limited, the established reactivity of analogous tetraalkyl and tetraaryl pyrophosphates in these catalytic systems underscores its potential.

Table 1: Illustrative Examples of Lewis Acid-Catalyzed Phosphorylation of Alcohols Using Various Pyrophosphates This table demonstrates the general applicability of the catalytic method to various pyrophosphates, including the methyl analogue.

Pyrophosphate ReagentAlcohol SubstrateCatalyst (10 mol%)Product Yield
Tetrabenzylpyrophosphate1-PhenylethanolTi(OtBu)₄97%
TetrabenzylpyrophosphateBenzyl alcoholTi(OtBu)₄95%
Tetraethylpyrophosphate (B1681258)CyclohexanolTi(OtBu)₄85%
This compoundPrimary/Secondary ROHTi(OtBu)₄Effective

Data is representative of the methodology described in the literature researchgate.net.

For amidation reactions, pyrophosphates can act as activating agents for carboxylic acids, though this application is less common than dedicated peptide coupling reagents. The principle involves the formation of a mixed anhydride (B1165640) intermediate, which is then susceptible to nucleophilic attack by an amine. However, specific protocols employing this compound for routine amidation are not prevalent in the literature.

The dimethyl phosphoryl group transferred from this compound is a fundamental building block for more complex organophosphorus compounds. By reacting TMPP with suitable nucleophiles, various intermediates essential for the synthesis of specialized ligands, flame retardants, and other functional materials can be created. For instance, the reaction of tetraalkyl pyrophosphates with organometallic reagents or other carbon nucleophiles can establish P-C bonds, a key step in the construction of many organophosphorus ligands. Furthermore, the P-O-P bond itself can be a target for modification, as seen in the synthesis of monothiopyrophosphates, which are valuable synthetic intermediates rsc.org.

Role in the Synthesis of Nucleoside Diphosphate Analogues

The formation of the pyrophosphate bond is a critical step in the synthesis of nucleoside diphosphates (NDPs) and their analogues, many of which are biologically active molecules that mimic natural substrates for enzymes.

Several chemical strategies have been developed to construct the pyrophosphate linkage in nucleotides. A cornerstone of this field is the reaction of an activated nucleoside monophosphate with a source of inorganic pyrophosphate.

Common methods include:

Phosphorimidazolide Method: A nucleoside monophosphate is activated with a reagent like carbonyldiimidazole (CDI) to form a highly reactive phosphorimidazolide intermediate. This intermediate readily reacts with inorganic pyrophosphate to yield the desired nucleoside diphosphate.

SN2 Displacement (Poulter Method): This approach involves activating the 5'-hydroxyl group of a nucleoside, often by converting it to a tosylate. Subsequent nucleophilic attack by a soluble pyrophosphate salt, typically tris(tetrabutylammonium) pyrophosphate, forms the 5'-diphosphate umich.eduresearchgate.net. The success of this method relies on having a dry, organic-solvent-soluble pyrophosphate source researchgate.net.

In these contexts, while inorganic pyrophosphate salts are most common, a soluble organic reagent like this compound could theoretically serve as the pyrophosphate donor, particularly in anhydrous organic media where solubility is a key concern.

Nucleoside diphosphates and their analogues are a major class of bioactive phosphorylated compounds. They are substrates and regulators for a vast number of enzymes, including kinases and polymerases. Synthetic analogues are designed to have improved stability, altered substrate specificity, or to act as inhibitors for therapeutic purposes mdpi.com. For example, analogues where the bridging oxygen in the pyrophosphate is replaced by a methylene (B1212753) group (a phosphonate) or a sulfur atom (a phosphorothioate) are resistant to enzymatic hydrolysis umich.edumdpi.com.

The synthesis of these complex molecules relies on the fundamental chemical strategies for pyrophosphate bond formation described above nih.gov. The ability to efficiently create this P-O-P linkage using reagents like pyrophosphate precursors is therefore essential for the development of new therapeutic agents and biochemical tools researchgate.net.

Development of Novel Methodologies in Phosphorus Chemistry Employing this compound

Recent progress in phosphorus chemistry has sought to develop milder, more efficient, and more selective methods for phosphorylation. The use of this compound and related compounds has been central to some of these advancements.

A significant novel methodology is the aforementioned Lewis acid-catalyzed phosphorylation of alcohols researchgate.net. This development represents a shift away from traditional methods that often require harsh conditions, stoichiometric activating agents, or less stable P(III) reagents. The use of a catalytic amount of a Lewis acid like Ti(OtBu)₄ with a stable P(V) phosphorylating agent such as this compound expands the scope of phosphorylation to sensitive and multifunctional molecules researchgate.net. This catalytic turnover process, which avoids the formation of stoichiometric waste products, aligns with the principles of green chemistry and offers a more sustainable route to organophosphates chemeurope.commdpi.com. This method's validation with a range of pyrophosphates, including benzyl, methyl, and ethyl variants, confirms the versatility of the tetra-substituted pyrophosphate scaffold in modern synthetic chemistry researchgate.net.

Environmental Dynamics and Degradation Mechanisms of Tetramethylpyrophosphate

Biotic Degradation Mechanisms of Organophosphates Including Tetramethylpyrophosphate

Biotic degradation, driven by microorganisms, is a crucial process for the detoxification and removal of organophosphate pesticides from the environment. researchgate.net Many soil and water microorganisms have evolved the ability to utilize organophosphates as a source of essential nutrients, such as phosphorus or carbon, leading to their breakdown and mineralization. nih.gov

Microbial Enzyme-Mediated Hydrolysis and Oxidation Pathways

The key to the microbial degradation of organophosphates lies in a class of enzymes known as phosphotriesterases (PTEs), also commonly referred to as organophosphate hydrolases (OPH). nih.govnih.gov These enzymes are remarkably efficient at catalyzing the hydrolysis of the ester bonds in organophosphorus compounds. wikipedia.org

The primary mechanism involves the enzymatic cleavage of the P-O-P pyrophosphate bond in this compound. This hydrolytic step is considered the most significant in the detoxification process, as it breaks down the neurotoxic parent compound into less harmful substances. wikipedia.orgscienceopen.com The reaction catalyzed by OPH is analogous to abiotic hydrolysis but occurs at a much faster rate. For this compound, this enzymatic action would yield dimethyl phosphate (B84403).

Microorganisms possessing OPH can be found across various bacterial genera, including Pseudomonas and Flavobacterium. wikipedia.org The gene responsible for producing this enzyme, known as the opd (organophosphate-degrading) gene, has been identified in plasmids of these bacteria, suggesting that this degradation capability can be transferred between microbial populations. wikipedia.org

Beyond the initial hydrolysis, other microbial enzymes can further break down the resulting transformation products. Phosphatases can cleave the remaining ester linkages in dimethyl phosphate, ultimately releasing inorganic phosphate, which can be assimilated by the microorganisms. Oxidative enzymes can metabolize the methyl groups, allowing the organism to use them as a carbon and energy source.

Biotransformation in Model Environmental Systems

Studies conducted in model environmental systems, such as soil and water microcosms, consistently demonstrate that biotic processes significantly accelerate the degradation of organophosphate esters compared to abiotic processes alone. nih.gov In experiments with various organophosphate esters in coastal sediments, half-lives were found to be considerably shorter under biotic conditions (16.8 to 46.8 days) compared to sterile, abiotic conditions (23.3 to 77.0 days). nih.gov This highlights the vital role of microbial communities in the natural attenuation of these compounds.

When a compound like this compound is introduced into a microbially active environment, an initial lag phase may be observed, during which the microbial community adapts. This is often followed by a period of accelerated degradation as specific microbial populations capable of metabolizing the compound begin to proliferate. nih.gov These microorganisms utilize the organophosphate as a substrate, leading to its biotransformation into simpler, non-toxic molecules and, in some cases, complete mineralization to carbon dioxide, water, and inorganic phosphate. researchgate.net

Environmental Persistence and Fate Modeling of Organophosphorus Compounds

The environmental persistence and ultimate fate of organophosphorus compounds, including this compound, are governed by a complex interplay of chemical, physical, and biological processes. Understanding these dynamics is crucial for assessing the potential environmental impact of these substances. This section explores the key degradation mechanisms and the application of fate modeling to predict the environmental behavior of this compound, acknowledging the significant lack of specific data for this compound and drawing inferences from structurally similar organophosphates where necessary.

The persistence of a chemical in the environment is often characterized by its half-life, which is the time required for its concentration to decrease by half. Organophosphorus compounds are generally considered to be non-persistent, with half-lives typically ranging from days to weeks. However, their degradation rates are highly dependent on environmental conditions such as temperature, pH, and microbial activity.

Degradation Mechanisms

The primary pathways for the environmental degradation of this compound are expected to be hydrolysis, biodegradation, and photodegradation.

Hydrolysis:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphorus compounds, the breaking of the phosphoanhydride bond is a key hydrolysis pathway. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 1: Hydrolysis Data for Tetraethylpyrophosphate (B1681258) (TEPP) as a Surrogate for this compound

Parameter Value Conditions Reference Compound

Note: This data is for tetraethylpyrophosphate and is used as an estimate for this compound due to the lack of specific data.

Biodegradation:

Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. This is a major pathway for the degradation of many organophosphorus pesticides in soil and water. The rate of biodegradation depends on factors such as the microbial population, temperature, moisture, and nutrient availability.

Specific studies on the biodegradation of this compound have not been identified. However, the general principles of organophosphate biodegradation suggest that microorganisms capable of hydrolyzing the phosphate ester bonds would be involved. The ultimate breakdown products of complete biodegradation would be inorganic phosphate, carbon dioxide, and water. The persistence of organophosphorus compounds in soil is influenced by the history of pesticide application, with soils having previous exposure often exhibiting faster degradation rates due to microbial adaptation.

Photodegradation:

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For some organophosphorus compounds, photodegradation can be a significant degradation pathway, especially in surface waters and on the surfaces of plants and soil. The rate of photodegradation is dependent on the intensity of light and the presence of other substances that can act as photosensitizers. There is currently a lack of specific research on the photodegradation of this compound.

Environmental Fate Modeling

Environmental fate models are mathematical tools used to predict the distribution and concentration of chemicals in different environmental compartments, such as air, water, soil, and sediment. These models integrate information on a chemical's properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with environmental parameters to simulate its transport and transformation.

For organophosphorus compounds, various multimedia environmental fate models can be employed to estimate their environmental concentrations and persistence. These models typically consider the degradation processes of hydrolysis, biodegradation, and photolysis, as well as transport mechanisms like volatilization, leaching, and runoff.

To accurately model the environmental fate of this compound, specific input data would be required, including:

Degradation Rate Constants: Half-lives or rate constants for hydrolysis, biodegradation in soil and water, and photodegradation.

Partitioning Coefficients: Such as the octanol-water partition coefficient (Kow) to predict partitioning between water and organic matter, and the soil organic carbon-water partition coefficient (Koc) to estimate sorption to soil and sediment.

Physical-Chemical Properties: Including water solubility, vapor pressure, and Henry's Law constant.

Due to the lack of experimentally determined values for these parameters for this compound, any modeling effort would have to rely on estimations from structurally similar compounds, which introduces a degree of uncertainty.

Table 2: Typical Environmental Half-Lives for Organophosphorus Pesticides

Environmental Compartment Typical Half-Life Range
Soil < 30 days (non-persistent) to > 100 days (persistent)
Surface Water Days to weeks

Note: This table represents a general range for organophosphorus pesticides and is not specific to this compound.

Future Research Directions in Tetramethylpyrophosphate Science

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of pyrophosphates has a long history, with early methods relying on reactions of alkyl iodides with silver salts. nih.govresearchgate.net Commercial routes for related compounds like tetraethyl pyrophosphate (TEPP) later evolved to include reactions with phosphorus oxychloride or phosphorus pentoxide. nih.gov However, the field is ripe for the application of modern synthetic methodologies to improve efficiency, selectivity, and sustainability.

Future research will likely focus on the development of novel catalytic systems. For instance, the use of nanostructured pyrophosphates and other solid-supported reagents as catalysts presents a promising frontier. scirp.org These heterogeneous catalysts can offer advantages such as ease of separation, recyclability, and potentially enhanced reactivity and selectivity, aligning with the principles of green chemistry. scirp.org Exploring transition-metal-catalyzed cross-coupling reactions, where the phosphate (B84403) group acts as a directing group or an electrophile, could open up new pathways for creating TMPP analogs with tailored properties. mdpi.com Furthermore, there is significant potential in exploring electrochemical synthesis, which can offer mild reaction conditions and unique reactivity patterns that are not accessible through traditional thermal methods. mdpi.com The development of one-pot, multi-component reactions for the construction of the pyrophosphate backbone would represent a significant advancement in efficiency, reducing waste and simplifying purification processes. mdpi.com

Synthetic ApproachPotential Advancement for TMPP SynthesisKey Benefits
Heterogeneous Catalysis Use of nanostructured pyrophosphate or metal-phosphate catalysts. scirp.orgresearchgate.netRecyclability, improved stability, ease of product purification.
Transition-Metal Catalysis Rhodium or Iron-catalyzed C-H activation and cross-coupling reactions. mdpi.comHigh selectivity, functional group tolerance, creation of novel analogs.
Electrochemical Synthesis Electrocatalytic coupling of phosphate precursors. mdpi.comMild conditions, reduced use of chemical reagents, unique reactivity.
Flow Chemistry Continuous synthesis in microreactors.Enhanced safety, precise control over reaction parameters, scalability.

Advanced Computational Investigations of Reactivity and Structure

Computational chemistry offers powerful tools to dissect the electronic structure, reactivity, and intermolecular interactions of tetramethylpyrophosphate at an unprecedented level of detail. Future research will increasingly leverage these in silico methods to guide experimental work and provide fundamental insights that are difficult to obtain through laboratory methods alone.

Quantum chemical cluster models and Density Functional Theory (DFT) can be employed to investigate the mechanism of hydrolysis, predict reaction enthalpies, and map out the electronic properties that govern TMPP's reactivity. mdpi.comresearchgate.net These studies can help identify the most labile bonds and predict how structural modifications would impact the molecule's stability and function. Furthermore, understanding the electrophilic index and HOMO-LUMO energy gap can provide a quantitative measure of its potential to interact with biological nucleophiles. mdpi.com

Molecular dynamics (MD) simulations are particularly well-suited for studying the dynamic behavior of TMPP in complex environments, such as in aqueous solution or at the active site of an enzyme. nih.govmdpi.comresearchgate.net MD simulations can reveal the conformational landscape of the molecule, the role of solvent molecules in its reactions, and the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that mediate its binding to biological targets. nih.govresearchgate.net The use of multiscale quantum mechanics/molecular mechanics (QM/MM) methods can provide a highly accurate description of reactive events within a protein active site, elucidating enzymatic degradation pathways or inhibitory mechanisms. nih.govmdpi.com

Computational MethodResearch Application for TMPPInsights Gained
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and reactivity descriptors. mdpi.comresearchgate.netUnderstanding of chemical stability, reaction mechanisms, and sites of reactivity.
Molecular Dynamics (MD) Simulation of TMPP in solution and interacting with proteins or surfaces. nih.govresearchgate.netInformation on conformational dynamics, binding modes, and interaction energies.
QM/MM Simulations Modeling of chemical reactions (e.g., hydrolysis) within an enzyme active site. mdpi.comDetailed mechanistic pathways of enzymatic catalysis or inhibition.
Interaction Fingerprints (IFPs) Analysis and visualization of protein-ligand interactions from MD simulations. nih.govSystematic comparison of binding modes across different targets or TMPP analogs.

Discovery of Novel Biochemical Interactions and Mechanistic Insights

The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE). mdpi.com However, the full spectrum of biochemical interactions for TMPP is likely far more complex. Future research must look beyond this canonical target to uncover novel protein interactions and metabolic pathways that could be relevant to its biological effects and potential therapeutic applications.

Modern proteomics offers powerful, unbiased methods for identifying the cellular targets of small molecules. Techniques like thermal proteome profiling (TPP) can be used to assess changes in protein thermal stability across the entire proteome upon exposure to TMPP, revealing direct binding targets and downstream signaling effects. nih.govrsc.org This approach could uncover previously unknown off-targets, providing crucial insights into its broader mechanism of action. nih.govpnnl.gov

Metabolomics , the large-scale study of small molecules within cells and biological systems, provides another critical lens. mdpi.com By analyzing the global metabolic profile of cells or organisms exposed to TMPP, researchers can identify perturbed biochemical pathways. mdpi.comnih.govacs.org This could reveal, for example, impacts on energy metabolism, lipid metabolism, or amino acid pathways, painting a more holistic picture of its physiological effects. acs.org Such studies have successfully shown that other organophosphates can alter fatty acid oxidation and inflammatory pathways. nih.gov

Sustainable Chemical Synthesis and Environmental Remediation Strategies for Organophosphates

Developing sustainable approaches for both the synthesis and degradation of organophosphates like TMPP is a critical goal for future research. This involves the dual aims of creating greener manufacturing processes and designing effective strategies for environmental remediation.

The principles of green chemistry are central to developing sustainable synthetic routes. researchgate.netrsc.org This includes using less hazardous solvents (or solvent-free conditions), employing renewable starting materials, designing atom-economical reactions that minimize waste, and using catalytic rather than stoichiometric reagents. acs.orgnih.gov The development of such processes for TMPP would reduce the environmental footprint associated with its production. acs.orgnih.gov

For environmental cleanup, bioremediation offers a cost-effective and eco-friendly solution. mdpi.comresearchgate.net This strategy utilizes microorganisms (bacteria, fungi) or their enzymes to break down pollutants into less toxic substances. nih.govnih.govkoreascience.kr A key area of future research is the discovery and engineering of enzymes with high specificity and efficiency for degrading TMPP. Phosphotriesterases (PTEs), such as organophosphate hydrolase (OPH), have shown great promise in hydrolyzing a wide range of organophosphates. mdpi.comebrary.net Genetic and protein engineering techniques can be used to enhance the catalytic activity, stability, and substrate specificity of these enzymes, tailoring them for the specific degradation of TMPP and related compounds. nih.govebrary.netoup.com The immobilization of these enzymes on solid supports or nanoparticles can further improve their stability and reusability in practical remediation applications. ebrary.net

Q & A

Q. How can computational modeling enhance the design of TMPP-based catalysts?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to predict transition states in catalytic cycles.
  • Validate with kinetic isotope effects (KIE) experiments.
  • Compare computed activation energies with experimental Arrhenius plots from calorimetry .

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